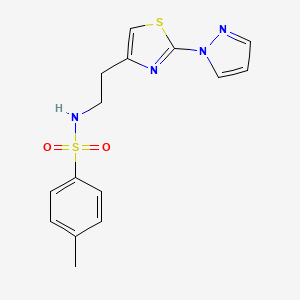
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole-containing compounds are known to interact with various biochemical pathways and enzymes, and can stimulate or block receptors in biological systems . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole-containing compounds have been found to activate or inhibit various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole-containing compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole may influence its action in different environments .
生物活性
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound known for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The following methods are commonly employed:
- Starting Materials : Commercially available precursors including thiazoles and pyrazoles.
- Reagents : Common reagents include sulfur, nitrogen sources, and various catalysts.
- Techniques : Advanced purification techniques such as chromatography and crystallization are utilized to achieve high purity and yield.
Biological Activity
This compound has shown promising biological activities, primarily in the following areas:
Anticancer Activity
Research indicates that this compound may inhibit the growth of various cancer cell lines. Its mechanism of action involves:
- Enzyme Inhibition : The compound interacts with specific enzymes associated with cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : It demonstrates significant inhibitory activity against tyrosinase, an enzyme crucial in melanin production. The IC50 values suggest potent activity comparable to standard inhibitors.
The biological activity of this compound is attributed to its ability to bind to various molecular targets:
- Protein Interaction : The compound may bind to proteins involved in signaling pathways, disrupting normal cellular functions.
- DNA Binding : It has been suggested that the compound can intercalate into DNA, leading to cytotoxic effects on rapidly dividing cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines :
- Objective : Evaluate the anticancer potential against breast and lung cancer cell lines.
- Findings : The compound exhibited a dose-dependent reduction in cell viability with significant apoptosis induction observed through flow cytometry.
-
Tyrosinase Inhibition Study :
- Objective : Assess the inhibitory effect on tyrosinase activity.
- Results : The compound showed a strong inhibitory effect with an IC50 comparable to kojic acid, indicating potential use in skin whitening formulations.
特性
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-12-3-5-14(6-4-12)23(20,21)17-9-7-13-11-22-15(18-13)19-10-2-8-16-19/h2-6,8,10-11,17H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUFDQWQOGOZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














